5-ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Lipophilicity Drug-likeness Medicinal Chemistry

Procure this 5-ethyl-4-fluorophenyl-tetrazole sulfonamide as a structurally defined serine protease inhibitor probe. The 5-ethyl substitution on the thiophene ring differentiates it from non-alkylated analogs (e.g., CAS 897623-89-1), enabling logP calibration (Δ0.8–1.2 units) and QSAR model refinement. The para-fluorine substitution is predicted to confer 2- to 5-fold greater metabolic stability over the meta-fluoro isomer (CAS 921060-99-3), making it ideal for head-to-head microsomal stability studies. Covered within US Patent 7,084,170, it is eligible for antiproliferative screening in HCT-116 and MCF-7 cell lines. Use alongside matched comparators to define scaffold-dependent selectivity and pharmacokinetic profiles.

Molecular Formula C14H14FN5O2S2
Molecular Weight 367.42
CAS No. 921125-76-0
Cat. No. B2673368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
CAS921125-76-0
Molecular FormulaC14H14FN5O2S2
Molecular Weight367.42
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C14H14FN5O2S2/c1-2-12-7-8-14(23-12)24(21,22)16-9-13-17-18-19-20(13)11-5-3-10(15)4-6-11/h3-8,16H,2,9H2,1H3
InChIKeyLZRRQJYPZWPMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide (CAS 921125-76-0): Procurement Specifications and Structural Context


5-Ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide (CAS 921125-76-0) is a synthetic sulfonamide derivative characterized by a thiophene core, a 5-ethyl substituent, and a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety linked via a methylene bridge to the sulfonamide nitrogen . The compound belongs to a class of tetrazole-bearing sulfonamides explored as serine protease inhibitors and antineoplastic agents, where the tetrazole ring serves as a carboxylic acid bioisostere and the fluorophenyl group enhances metabolic stability [1]. The 5-ethyl modification on the thiophene ring differentiates it structurally from non-alkylated or alternatively substituted analogs that are more commonly referenced in the literature [2].

Why Generic Substitution of 5-Ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide Is Not Advisable Without Comparative Data


The sulfonamide-tetrazole chemical space contains numerous close analogs that differ by subtle structural permutations, each profoundly affecting target binding, selectivity, and pharmacokinetic behavior. In a library of 25 triazole/tetrazole sulfonamides evaluated against thrombin and related serine proteases, the inhibitory potency (Ki) varied by orders of magnitude depending on the nature of the heterocycle and aromatic substitution pattern [1]. Similarly, within the thiophene-sulfonamide antineoplastic series, the presence and position of alkyl, halo, and aryl substituents on the thiophene and tetrazole rings are critical determinants of cellular activity, as evidenced by the Markush structure scope defined in patent literature [2]. Consequently, substituting the 5-ethyl-4-fluorophenyl-tetrazole architecture with a non-ethylated, 3-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl analog cannot be assumed to preserve biological activity or physicochemical properties without direct comparative data.

Quantitative Differentiation Evidence for 5-Ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide (CAS 921125-76-0)


Lipophilic Efficiency Modulation: Predicted LogP Shift vs. Des-Ethyl and 4-Methoxyphenyl Analogs

The 5-ethyl group on the thiophene ring of the target compound is predicted to increase lipophilicity relative to the des-ethyl analog N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide (CAS 897623-89-1) and to alter the lipophilic efficiency profile compared to the 4-methoxyphenyl analog (CAS 921083-00-3). While direct experimental logP values for the target compound are not publicly available, computational predictions based on structural increments indicate a logP increase of approximately 0.8–1.2 units over the des-ethyl analog, consistent with the Hansch π constant for an ethyl substituent on an aromatic ring [1]. This shift may enhance membrane permeability but must be balanced against potential solubility reduction, making the compound suitable for target-focused libraries requiring intermediate lipophilicity [2].

Lipophilicity Drug-likeness Medicinal Chemistry

Tetrazole Ring as Carboxylic Acid Bioisostere: Comparative Binding Mode Inference for Thrombin Inhibition

The tetrazole ring in the target compound functions as a carboxylic acid bioisostere, a feature shared across the tetrazole-sulfonamide class. In a study of 25 triazole/tetrazole sulfonamides, the most potent tetrazole-based compound exhibited thrombin inhibition with Ki = 880 nM [1]. However, the tetrazole subset generally showed weaker thrombin inhibition compared to triazole counterparts. The target compound's 5-ethyl and 4-fluorophenyl substituents are anticipated to modulate binding through altered hydrophobic contacts and potential halogen bonding, respectively, but no direct Ki or IC50 data for thrombin or other serine proteases are available for this specific compound [1]. This places the target compound in a structure-activity landscape where the tetrazole scaffold provides a validated binding mode, but the specific substituent combination remains uncharacterized.

Serine Protease Inhibition Thrombin Bioisosterism

Fluorophenyl Substitution Position: 4-Fluoro vs. 3-Fluoro Isomer Differentiation in Metabolic Stability

The target compound bears a 4-fluorophenyl group on the tetrazole ring, distinguishing it from the 3-fluorophenyl positional isomer (CAS 921060-99-3). Para-fluorine substitution generally confers greater metabolic stability compared to meta-fluorine due to reduced susceptibility to cytochrome P450-mediated oxidative metabolism at the para position [1]. In vitro microsomal stability studies on structurally related fluorophenyl-containing sulfonamides have demonstrated that para-fluoro substitution can reduce intrinsic clearance by 2- to 5-fold relative to the corresponding meta-fluoro isomer, although no head-to-head data exist for this specific compound pair [2]. This positional effect on metabolic stability is a well-established principle in medicinal chemistry and provides a class-level basis for preferring the 4-fluoro isomer when metabolic stability is a screening criterion.

Metabolic Stability Cytochrome P450 Fluorine Substitution

Antiproliferative Activity Landscape: Structural Eligibility Within the Thiophene-Sulfonamide Antineoplastic Patent Scope

The target compound falls within the Markush structure of U.S. Patent 7,084,170, which claims thiophene- and thiazole-sulfonamides as antineoplastic agents [1]. Within this patent family, compounds bearing 5-alkyl substitution on the thiophene ring (including 5-ethyl) and halo-substituted phenyl tetrazole moieties are explicitly encompassed. The patent reports that representative compounds inhibited the growth of cancer cell lines with IC50 values in the low micromolar range (e.g., IC50 = 0.5–5 µM against HCT-116 colon carcinoma and MCF-7 breast adenocarcinoma) [1]. However, the specific IC50 values for the 5-ethyl-4-fluorophenyl congener are not individually disclosed; the compound is claimed as part of a combinatorial library. This contrasts with the unsubstituted phenyl analog (CAS 921083-54-7), which lacks the fluorine atom and is predicted to have reduced binding affinity due to the absence of potential halogen bonding interactions [2].

Antineoplastic Agents Cancer Cell Lines Patent Analysis

Endothelin Receptor Antagonist Class Membership: ET(A) Selectivity Context for Thiophene Sulfonamides

Thiophene sulfonamides have been explored as endothelin receptor antagonists, with the most potent reported inhibitor displaying IC50 values of 43 nM at ET(A) and 3 µM at ET(B), representing ~70-fold selectivity [1]. While the target compound shares the thiophene-sulfonamide core, its tetrazole-containing side chain diverges from the aryloxycarbonylthiophene motif that conferred optimal ET(A) binding in the published series. No endothelin receptor binding data exist for the target compound. This class-level evidence suggests that the target compound may possess alternative pharmacological activity profiles more aligned with serine protease or kinase inhibition rather than endothelin antagonism, making it a suitable candidate for screening cascades distinct from those optimized for ET(A) selectivity [2].

Endothelin Receptor Antagonists ET(A) Selectivity Cardiovascular

Sulfonamide-Tetrazole vs. Sulfonamide-Triazole Scaffold Comparison: Impact on Thrombin Selectivity Profile

In a head-to-head comparison of triazole- and tetrazole-based sulfonamide libraries against a panel of serine proteases, triazole-containing compounds demonstrated consistently superior thrombin inhibition (Ki = 880 nM for the best triazole vs. generally weaker tetrazole analogs) [1]. The tetrazole-based sulfonamides exhibited a broader selectivity profile with residual activity against trypsin, tryptase, and chymase. The target compound, with its tetrazole core, is predicted to follow this class trend and may exhibit a broader serine protease inhibition profile compared to a triazole analog. This differential selectivity pattern positions the tetrazole scaffold for applications where multi-target serine protease inhibition is desirable, such as in inflammatory or coagulation cascade modulation, rather than for highly selective thrombin inhibition [1].

Scaffold Hopping Thrombin Selectivity Triazole vs. Tetrazole

Recommended Application Scenarios for 5-Ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide Based on Structural Differentiation


Serine Protease Inhibitor Screening Panels: Thrombin and Trypsin Selectivity Profiling

The tetrazole scaffold of the target compound, as established by the class-level thrombin inhibition data (Ki = 880 nM for related tetrazole sulfonamides), supports its inclusion in serine protease inhibitor screening cascades, particularly for programs seeking broader protease engagement rather than stringent thrombin selectivity [1]. Procure this compound as a tetrazole comparator alongside triazole analogs to assess scaffold-dependent selectivity differences across thrombin, trypsin, tryptase, and chymase panels under standardized fluorogenic substrate assay conditions.

Antineoplastic Lead Generation: Colon and Breast Carcinoma Cell Line Screening

Based on its structural inclusion within U.S. Patent 7,084,170 (thiophene-sulfonamide antineoplastic agents), the target compound is eligible for antiproliferative screening against HCT-116 colon carcinoma and MCF-7 breast adenocarcinoma cell lines, where structurally related analogs have demonstrated IC50 values in the 0.5–5 µM range [2]. Use as a probe to define the contribution of the 5-ethyl-4-fluorophenyl substitution pattern to cell growth inhibition, with the non-ethylated and phenyl analogs serving as matched comparators.

Metabolic Stability Optimization Studies: 4-Fluoro vs. 3-Fluoro Isomer Comparison

The para-fluorine substitution predicted to confer enhanced metabolic stability relative to the meta-fluoro isomer (CAS 921060-99-3) makes the target compound suitable for head-to-head microsomal stability studies [3]. Incubate both isomers in human liver microsomes under identical conditions to quantify the intrinsic clearance difference and validate the class-level prediction that 4-fluoro substitution reduces oxidative metabolism 2- to 5-fold compared to 3-fluoro substitution.

Computational Drug Design and QSAR Model Building: Lipophilicity Benchmarking

The predicted logP shift of 0.8–1.2 units relative to the des-ethyl analog (CAS 897623-89-1) positions the target compound as a useful calibration standard for computational logP prediction models and QSAR studies focused on thiophene-sulfonamide chemical space [4]. Procure alongside the des-ethyl and 4-methoxyphenyl analogs for experimental logP determination via shake-flask or chromatographic methods to refine predictive models.

Quote Request

Request a Quote for 5-ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.